YL-0919

Beschreibung

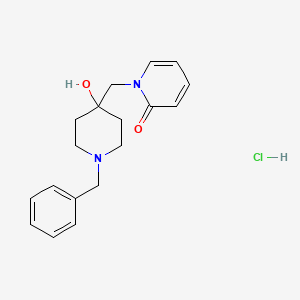

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXILSFMNCPZGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Target Engagement

Dual-Targeting Profile: Serotonin (B10506) Transporter (SERT) and 5-HT1A Receptor Agonism

YL-0919 has been identified as a compound that combines the properties of a selective serotonin reuptake inhibitor (SSRI) with those of a 5-HT1A receptor agonist. plos.orgnih.gov This dual mechanism is hypothesized to offer potential therapeutic advantages. plos.orgcambridge.org

In Vitro Binding Affinity and Selectivity

In vitro studies have investigated the binding affinity of this compound for the serotonin transporter and the 5-HT1A receptor. Early research indicated high affinity for both targets in rat cortical tissue. plos.orgresearchgate.net Specifically, reported Ki values for rat SERT and 5-HT1A receptor were 0.72 ± 0.10 nmol/L and 0.19 ± 0.02 nmol/L, respectively. nih.gov However, it is important to note that a subsequent retraction of the publication reporting these specific values indicated that methodological errors in membrane protein preparation may have rendered these results unreliable. plos.org The retracted study also suggested low affinity to norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), as well as other G protein-coupled receptors, implying a degree of selectivity for SERT and 5-HT1A receptors. plos.org

| Target | Species/Source | Binding Affinity (Ki) | Notes |

|---|---|---|---|

| SERT | Rat cortical tissue | 0.72 ± 0.10 nM | Data from retracted study nih.govplos.org |

| 5-HT1A Receptor | Rat cortical tissue | 0.19 ± 0.02 nM | Data from retracted study nih.govplos.org |

| NET | Not specified | Low affinity | Indicated in retracted study plos.orgplos.org |

| DAT | Not specified | Low affinity | Indicated in retracted study plos.orgplos.org |

| Other GPCRs | Not specified | Low affinity | Indicated in retracted study plos.orgplos.org |

Functional Characterization of 5-HT1A Receptor Agonism

Functional assays have been conducted to characterize this compound's activity at the 5-HT1A receptor. Studies using cell lines stably expressing the 5-HT1A receptor have shown that this compound inhibits forskolin-stimulated cAMP formation in a concentration-dependent manner. plos.orgplos.org This inhibitory effect was reported to be blocked by the selective 5-HT1A receptor antagonist WAY-100635, indicating that this compound acts as a 5-HT1A receptor agonist in this assay. plos.orgplos.org The potency (EC50) and efficacy (Emax) of this compound in inhibiting forskolin-stimulated cAMP formation in PC12 cells expressing 5-HT1A receptors were reported. plos.org Additionally, the [³⁵S]-GTPγS binding assay in rat hippocampus determined this compound to be a 5-HT1A partial agonist with an EC50 of 1.20 ± 0.21 nmol/L and an Emax of 85.11% ± 9.70%. nih.gov

| Assay | System | Functional Parameter | Value | Notes |

|---|---|---|---|---|

| cAMP Inhibition | PC12 cells expressing 5-HT1A receptors | Inhibition | Concentration-dependent | Blocked by WAY-100635 plos.orgplos.org |

| [³⁵S]-GTPγS Binding | Rat hippocampus | EC50 | 1.20 ± 0.21 nM | Indicates partial agonism nih.gov |

| [³⁵S]-GTPγS Binding | Rat hippocampus | Emax | 85.11% ± 9.70% | Indicates partial agonism nih.gov |

Serotonin Uptake Inhibition Kinetics

This compound has demonstrated potent inhibition of serotonin uptake. In vitro studies using rat cortical synaptosomes and human recombinant cells have shown that this compound inhibits the uptake of [³H]5-HT. plos.orgnih.gov Reported IC50 values for inhibiting [³H]5-HT uptake were 1.78 ± 0.34 nM in rat cerebral cortical synaptosomes and 1.93 ± 0.18 nM in human recombinant cells. nih.gov These findings align with its reported affinity for SERT. plos.orgnih.gov However, as noted previously, the reliability of the binding affinity data has been questioned due to methodological concerns in a key study. plos.org

| Assay | System | Parameter | Value |

|---|---|---|---|

| [³H]5-HT Uptake Inhibition | Rat cortical synaptosomes | IC50 | 1.78 ± 0.34 nM |

| [³H]5-HT Uptake Inhibition | Human recombinant cells | IC50 | 1.93 ± 0.18 nM |

Comparison with Conventional Selective Serotonin Reuptake Inhibitors (SSRIs)

Comparisons have been made between the serotonin uptake inhibition kinetics of this compound and conventional SSRIs like fluoxetine (B1211875). In the same study that reported this compound's IC50 values for [³H]5-HT uptake inhibition, the corresponding IC50 values for fluoxetine were significantly higher: 32.62 ± 2.74 nM in rat cerebral cortical synaptosomes and 49.39 ± 2.04 nM in human recombinant cells. nih.gov This suggests that this compound is considerably more potent at inhibiting serotonin uptake in these in vitro systems compared to fluoxetine, with reported potency differences of 18-fold and 25-fold, respectively. nih.gov Despite the in vitro potency difference, some in vivo studies have suggested comparable antidepressant and anxiolytic effects between this compound and fluoxetine at certain doses. nih.gov Furthermore, this compound has been reported to produce a greater impact on extracellular 5-HT levels than fluoxetine. frontiersin.orgnih.gov The dual mechanism of action, combining SERT inhibition and 5-HT1A receptor agonism, is theorized to potentially lead to faster and more robust elevation of synaptic 5-HT compared to SSRIs alone. cambridge.org

| Compound | System | Parameter | Value | Fold difference vs. Fluoxetine |

|---|---|---|---|---|

| This compound | Rat cortical synaptosomes | IC50 | 1.78 ± 0.34 nM | 18-fold more potent |

| Fluoxetine | Rat cortical synaptosomes | IC50 | 32.62 ± 2.74 nM | - |

| This compound | Human recombinant cells | IC50 | 1.93 ± 0.18 nM | 25-fold more potent |

| Fluoxetine | Human recombinant cells | IC50 | 49.39 ± 2.04 nM | - |

Role of Sigma-1 Receptor (σ1R) Activation

Recent research highlights the involvement of the sigma-1 receptor in the mechanism of action of this compound. frontiersin.orgmdpi.com The sigma-1 receptor is an intracellular chaperone protein that interacts with various other proteins and signaling pathways, influencing neurotransmission and cellular function. nih.govresearchgate.net

σ1R Affinity and Agonistic Properties of this compound

This compound has been identified as a selective sigma-1 receptor agonist. mdpi.comscispace.comnih.gov Studies have indicated that this compound possesses a relatively high affinity for the sigma-1 receptor. frontiersin.org While specific Ki values for sigma-1 receptor binding were initially described as "unpublished data" frontiersin.orgnih.gov, a recent publication refers to this compound having a moderate affinity (175.1 nM) for the σ1R and high selectivity over the σ2R (Ki(σ2) = 38200 nM, Ki(σ2)/Ki(σ1) = 218). acs.org The agonistic properties of this compound at the sigma-1 receptor are considered to contribute to its observed pharmacological effects, including its rapid antidepressant-like activity. scispace.comnih.govfrontiersin.org Activation of sigma-1 receptors by this compound has been linked to increased expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins like PSD95 and synapsin1, as well as improvements in dendritic complexity and spine density in the medial prefrontal cortex. mdpi.com These effects suggest a role for sigma-1 receptor activation in promoting synaptic plasticity. mdpi.com Furthermore, this compound's effects, including the activation of 5-HTergic neurons in the dorsal raphe nucleus (DRN), have been shown to be blocked by a selective sigma-1 receptor antagonist, further supporting its action as a sigma-1 receptor agonist in vivo. nih.govfrontiersin.org

| Target | Binding Affinity (Ki) | Selectivity (Ki(σ2)/Ki(σ1)) | Agonistic Properties |

|---|---|---|---|

| Sigma-1 Receptor | 175.1 nM | 218 | Agonist |

| Sigma-2 Receptor | 38200 nM | - | - |

Involvement of Astrocytic Sigma-1 Receptor in Antidepressant Effects

This compound functions as a selective agonist of the sigma-1 receptor (σ1R). mdpi.comresearchgate.netnih.gov The σ1R is a chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondria associated membranes (MAM) and is expressed in various brain cells, including neurons, microglia, and astrocytes. mdpi.comresearchgate.net Emerging evidence highlights the significant role of astrocytes and astrocytic σ1R in the antidepressant effects of this compound. frontiersin.orgbohrium.comnih.gov

Studies have shown that knocking down astrocytic σ1R in the ventral hippocampus (vHIP) can induce anxiety-like and depressive-like behaviors in mice. frontiersin.orgnih.gov Furthermore, this knockdown was found to block the rapid antidepressant and anxiolytic effects of this compound, suggesting that astrocytic σ1R is crucial for these therapeutic outcomes. frontiersin.orgnih.gov This indicates that this compound's interaction with σ1R on astrocytes contributes significantly to its fast-acting antidepressant properties. frontiersin.orgnih.gov

Downstream Signaling Pathways Mediated by σ1R Activation

Activation of σ1R by agonists like this compound triggers several downstream signaling pathways that are implicated in neuroplasticity and cellular resilience. One key pathway involves the activation of brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR) pathway. mdpi.comresearchgate.netfrontiersin.orgnih.govnih.gov this compound has been shown to increase the expression levels of BDNF and synaptic proteins such as PSD95 and synapsin1 in brain regions like the medial prefrontal cortex (mPFC) and hippocampus. mdpi.comresearchgate.netresearchgate.netnih.gov These effects are associated with enhanced synaptic plasticity and are considered important mechanisms underlying the antidepressant and attention-enhancing effects of this compound. mdpi.comresearchgate.netresearchgate.netnih.govfrontiersin.org

Research suggests that σ1R activation can modulate the ER stress response by interacting with ER stress sensors like IRE1, which can facilitate BDNF expression. frontiersin.orgmdpi.comresearchgate.net Additionally, σ1R activation can influence intracellular calcium homeostasis and ATP production, which are vital for neuronal function and survival. frontiersin.orgnih.govfrontiersin.orgresearchgate.net this compound's ability to improve astrocytic mitochondrial function and increase ATP levels, potentially via σ1R activation, further supports its role in promoting cellular resilience and mediating antidepressant effects. frontiersin.orgnih.gov

Another proposed mechanism involves the regulation of neuronal excitability. This compound has been shown to enhance the excitability of mPFC neurons through a disinhibition mechanism, potentially involving 5-HT1A receptor-mediated inhibition of GABAergic interneurons. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov This suggests a complex interplay between σ1R activation and other neurotransmitter systems in mediating this compound's effects.

Potential Monoacylglycerol Lipase (B570770) (MAGL) Inhibition and Endocannabinoid System Modulation

Beyond its interaction with the sigma-1 receptor, this compound is also described as a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). ontosight.ai MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. wikipedia.orgnih.gov Inhibition of MAGL leads to increased levels of 2-AG, thereby modulating the endocannabinoid system. ontosight.ainih.govleafwell.com

Elevation of 2-Arachidonoylglycerol (2-AG) Levels

By inhibiting MAGL, this compound is expected to increase the endogenous levels of 2-AG. ontosight.ainih.govleafwell.com 2-AG is a key endocannabinoid that acts as an endogenous agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2). wikipedia.orgleafwell.comnih.govmdpi.com Elevated levels of 2-AG resulting from MAGL inhibition can lead to increased activation of these cannabinoid receptors. ontosight.ai

Cannabinoid Receptor Activation and Physiological Processes

The activation of cannabinoid receptors, particularly CB1 and CB2, by elevated 2-AG levels can influence a wide range of physiological processes. ontosight.aileafwell.commdpi.com These include the regulation of pain perception, mood, memory, appetite, and immune system function. ontosight.aiwikipedia.orgleafwell.commdpi.com The modulation of the endocannabinoid system through MAGL inhibition by this compound suggests potential therapeutic implications in conditions where this system is dysregulated, such as neurological disorders, chronic pain, and mood disorders. ontosight.aileafwell.com

While this compound is primarily characterized as a σ1R agonist with antidepressant effects linked to this activity and downstream pathways like BDNF-mTOR signaling, its potential as a MAGL inhibitor and its impact on the endocannabinoid system represent another avenue through which it may exert its biological effects. mdpi.comresearchgate.netresearchgate.netnih.govnih.govontosight.ai

Preclinical Pharmacological Investigations

In Vitro Pharmacological Studies

In vitro studies have been conducted to characterize the interaction of YL-0919 with various neurotransmitter receptors and transporters.

Receptor Binding and Functional Assays

Initial studies indicated that this compound displayed high affinity for both the serotonin (B10506) 5-HT1A receptor and the serotonin transporter (SERT) in rat cortical tissue. plos.orgnih.gov The binding affinity (Ki) for the 5-HT1A receptor was reported as 0.19 ± 0.02 nM, and for SERT, it was 0.72 ± 0.10 nM. nih.govnih.gov These studies suggested that this compound acts as a partial agonist at the 5-HT1A receptor. nih.govnih.gov Functional assays, such as the [35S]-GTPγS binding assay in rat hippocampus, determined the potency (EC50) of this compound at the 5-HT1A receptor to be 1.20 ± 0.21 nmol/L with an efficacy (Emax) of 85.11% ± 9.70%. nih.gov this compound also demonstrated a concentration-dependent inhibition of forskolin-stimulated cAMP formation, a functional measure related to 5-HT1A receptor activity, with an IC50 of approximately 23.9 nM. medchemexpress.complos.org This inhibition was prevented by the selective 5-HT1A receptor antagonist WAY-100635. medchemexpress.complos.org

More recent research has also identified this compound as a selective sigma-1 receptor agonist. nih.govmdpi.com Radioligand binding assays and functional experiments have provided evidence for this activity. nih.govscispace.com Additionally, this compound has been described as a 5-HT6 receptor full agonist. researchgate.netnih.gov

It is important to note that a publication reporting this compound as a selective SERT/5-HT1A receptor agonist has been retracted due to concerns about the reliability of the binding assay results, specifically regarding the degradation of membrane proteins used in the experiments. plos.org The retraction states that this compound is not a selective SERT/5-HT1A receptor agonist as initially reported. plos.org

A summary of some in vitro binding and functional data is presented in the table below, though it is crucial to consider the retraction regarding the SERT and 5-HT1A binding data.

| Target | Assay | Value | Unit | Result Type | Source |

| 5-HT1A Receptor | [35S]-GTPγS Binding (rat hippocampus) | 1.20 ± 0.21 | nmol/L | EC50 | nih.gov |

| 5-HT1A Receptor | [35S]-GTPγS Binding (rat hippocampus) | 85.11 ± 9.70 | % | Emax | nih.gov |

| 5-HT1A Receptor | Radioligand Binding (rat cortex) | 0.19 ± 0.02 | nM | Ki | nih.govnih.gov |

| SERT | Radioligand Binding (rat cortex) | 0.72 ± 0.10 | nM | Ki | nih.govnih.gov |

| 5-HT1A Receptor | cAMP assay | ~23.9 | nM | IC50 | medchemexpress.com |

| SERT | [3H]-5-HT uptake (rat cortical synaptosomes) | 1.78 ± 0.34 | nM | IC50 | nih.govnih.govmedchemexpress.com |

| SERT | [3H]-5-HT uptake (hSERT-HEK293 cells) | 1.93 ± 0.18 | nM | IC50 | nih.govnih.govmedchemexpress.com |

| Sigma-1 Receptor | Radioligand Binding/Functional | Selective agonist | - | Agonist | nih.govmdpi.com |

| 5-HT6 Receptor | - | Full agonist | - | Agonist | researchgate.netnih.gov |

Neurotransmitter Uptake Inhibition Assays

Studies have shown that this compound potently inhibits the uptake of serotonin (5-HT). nih.govnih.govmedchemexpress.com The inhibition of [3H]-5-HT uptake was demonstrated in both rat cerebral cortical synaptosomes and human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT). nih.govnih.govmedchemexpress.com The IC50 values for inhibiting [3H]-5-HT uptake were reported as 1.78 ± 0.34 nM in rat cortical synaptosomes and 1.93 ± 0.18 nM in hSERT-HEK293 cells. nih.govnih.govmedchemexpress.com This indicates a potent inhibitory effect on serotonin reuptake.

In Vivo Behavioral Pharmacology

In vivo studies using various rodent models have investigated the behavioral effects of this compound, including its antidepressant-like, anxiolytic-like, and cognitive-enhancing properties.

Antidepressant-Like Efficacy in Rodent Models

This compound has demonstrated significant antidepressant-like effects in several rodent models. Acute oral administration of low doses of this compound reduced immobility time in the tail suspension test (TST) and forced swimming test (FST) in both mice and rats. plos.orgnih.govnih.govplos.org These effects were observed at doses such as 1.25, 2.5, and 5 mg/kg. plos.orgmedchemexpress.com The antidepressant-like effect in the TST and FST was significantly blocked by co-administration of WAY-100635, a selective 5-HT1A receptor antagonist, suggesting a role of 5-HT1A receptor activation in these effects. plos.orgnih.govmedchemexpress.com

Chronic administration of this compound has also shown efficacy in models of chronic stress, such as the chronic unpredictable stress (CUS) model in rats. plos.orgnih.govnih.gov Chronic treatment with this compound (1.25 and 2.5 mg/kg) significantly increased sucrose (B13894) preference, a measure of anhedonia, in CUS-exposed rats. nih.govplos.org It also reversed stress-induced decreases in locomotor activity in the open field test (OFT), increasing the number of rearings and crossings. nih.govmedchemexpress.complos.orgnih.gov

Studies suggest that this compound may exert faster-onset antidepressant effects compared to conventional SSRIs like fluoxetine (B1211875). researchgate.netnih.govfrontiersin.org In CUS-exposed rats, this compound treatment for 5 days decreased immobility time in the FST, and a 10-day treatment decreased the latency to feed in the novelty-suppressed feeding test (NSFT). frontiersin.org In contrast, fluoxetine treatment for 10 days did not affect sucrose preference in some studies. frontiersin.org The faster onset of antidepressant effects of this compound may be partially mediated by the activation of sigma-1 receptors and subsequent effects on neuroinflammation and BDNF expression. nih.govfrontiersin.orgpatsnap.compharmrxiv.de

Anxiolytic-Like Effects in Rodent Models

This compound has also exhibited anxiolytic-like effects in rodent models. nih.govnih.govresearchgate.netnih.govnih.govfrontiersin.org In the NSFT, which is used to assess anxiolytic effects, acute administration of this compound (1.25 and 2.5 mg/kg) significantly decreased the latency to feed in CUS-exposed rats. nih.govplos.org Similar results were observed with fluoxetine treatment. nih.gov In the elevated plus-maze test, this compound treatment significantly increased the percentage of time spent in the open arms and the number of entries into the open arms in CUS-exposed rats. nih.gov Chronic treatment with this compound also suppressed enhanced anxiety induced by the time-dependent sensitization (TDS) procedure or inescapable electric foot-shock in rodent models of PTSD. researchgate.netnih.gov

Cognitive Enhancing Effects

Preclinical studies suggest that this compound possesses cognitive-enhancing properties. mdpi.comresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org In rats subjected to the TDS procedure, a model of PTSD, repeated administration of this compound significantly ameliorated the decrease in the recognition index in the novel object recognition test (NORT) and the percentage of spontaneous alternations in the Y-maze test, which are measures of recognition memory and spatial working memory, respectively. researchgate.netnih.gov this compound treatment also reversed cognitive dysfunction induced by inescapable electric foot-shock in a mouse model of PTSD. researchgate.netnih.gov

Studies using the five-choice serial reaction time task (5-CSRTT) in rats have shown that this compound can improve attention. mdpi.com Intragastric administration of this compound (2.5 and 5 mg/kg) for 6 days significantly improved the attention of rats under both physiological and exogenous corticosterone (B1669441) (CORT)-exposed states. mdpi.com The cognitive-enhancing effects of this compound may be related to its ability to increase the expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins like synapsin1 and PSD95, as well as improve dendritic complexity and spine density in areas like the prefrontal cortex and hippocampus. mdpi.comresearchgate.netnih.govfrontiersin.org this compound treatment has also been shown to enhance hippocampal long-term potentiation (LTP), a form of synaptic plasticity associated with learning and memory. nih.govresearchgate.net

Neuroprotective Effects

Preclinical investigations have explored the neuroprotective potential of this compound. Studies in mice subjected to traumatic brain injury (TBI) demonstrated that this compound significantly improved neurological function deficits. nih.govnih.gov This neuroprotective effect was associated with a decrease in neuronal mortality, a reversal of blood-brain barrier disruption, and a reduction in brain edema. nih.govpatsnap.com Furthermore, this compound effectively counteracted oxidative stress both in vivo and in vitro. nih.govpatsnap.com The neuroprotective effects observed in TBI models were partially inhibited by BD-1047, a sigma-1 receptor antagonist, suggesting the involvement of the sigma-1 receptor in this mechanism. nih.govpatsnap.com this compound appears to ameliorate neurological dysfunction after TBI through the suppression of inflammation and the stimulation of the BDNF-mTOR signaling pathway. nih.gov

Effects on Neuroplasticity and Synaptogenesis

This compound has shown notable effects on neuroplasticity and synaptogenesis in preclinical studies. Repeated treatment with this compound has been found to reverse decreased expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins like synapsin1 and GluA1 in the prefrontal cortex (PFC). nih.govresearchgate.netnih.gov This suggests an amelioration of neuroplasticity disruption, including effects on the dendritic complexity and spine density of pyramidal neurons in the PFC. nih.govresearchgate.net Studies utilizing chronic unpredictable stress (CUS) models in rodents have indicated that this compound treatment can enhance the expression levels of synaptic proteins such as synapsin I, postsynaptic density protein 95 (PSD95), phosphorylated mammalian targeting of rapamycin (B549165) (pmTOR), and BDNF in the hippocampus. frontiersin.org These findings suggest that the effects of this compound involve mTOR signaling to alter dendrite spine or synapse composition. frontiersin.org The compound appears to enhance neuroplasticity in the PFC and hippocampus, potentially by activating the BDNF-mTOR pathway. nih.govresearchgate.netfrontiersin.org In traumatic brain injury models, this compound also increased neuronal dendritic complexity and dendritic spine density around the injury site. nih.gov

Modulation of Neurotransmitter Systems and Signaling Pathways

This compound is characterized by its multifaceted modulation of neurotransmitter systems and associated signaling pathways. It acts as a selective serotonin reuptake inhibitor, a 5-HT1A receptor partial agonist, and a 5-HT6 receptor full agonist. wikipedia.orgnih.govfrontiersin.org this compound inhibits the uptake of 5-HT into rat cerebral cortical synaptosomes and human recombinant cells. cenmed.com Studies have indicated that this compound can increase the transmission of 5-HT in the medial prefrontal cortex (mPFC). frontiersin.org Furthermore, this compound has been suggested to preferentially inhibit GABAergic neurons, reducing inhibitory input to pyramidal neurons, and the 5-HT1A receptor is thought to participate in this inhibition, regulating the excitatory/inhibitory balance. scienceopen.com Chronic administration of this compound significantly increased the neuronal activity of pyramidal neurons and the phosphorylation of mTOR and GSK-3β in the mPFC. nih.gov The activation of the BDNF-mTOR pathway is also implicated in the effects of this compound on neuroplasticity. nih.govresearchgate.netfrontiersin.org The compound has also been identified as a selective sigma-1 receptor agonist, and activation of this receptor in the dorsal raphe nucleus (DRN) appears to mediate its rapid antidepressant-like effects. nih.govresearchgate.netfrontiersin.orgresearchgate.net

Translational Animal Models

Preclinical efficacy of this compound has been evaluated in various translational animal models designed to mimic aspects of human neuropsychiatric conditions.

Rhesus Macaque Models of Depression

A chronic unpredictable stress (CUS) model using female cynomolgus monkeys with low social status has been established to evaluate antidepressant effects. x-mol.netnih.gov In this model, CUS-exposed monkeys displayed significant depression-like behaviors, including decreases in exploratory interest, locomotion, and exploration, as well as increases in huddling and self-clasping behavior and fecal cortisol levels. x-mol.netnih.gov Treatment with this compound significantly reversed these depression-like behaviors. x-mol.netnih.gov Notably, this compound demonstrated a faster onset of antidepressant effect compared to fluoxetine in this model, with significant reversal of behaviors observed after 9 days of treatment with this compound compared to 17 days for fluoxetine. x-mol.netnih.gov Initial research findings suggested that oral administration of this compound exerts rapid antidepressant-like effects in rhesus macaques within 9 days. nih.govresearchgate.netresearchgate.net

Time-Dependent Sensitization (TDS) and Inescapable Electric Foot Shock (IFS) Models for PTSD

Rodent models of Posttraumatic Stress Disorder (PTSD), including the time-dependent sensitization (TDS)-induced rat model and a mouse model involving inescapable electric foot shock (IFS), have been used to investigate the effects of this compound. nih.govresearchgate.netnih.gov Repeated treatment with this compound caused significant suppression of PTSD-like behaviors, such as enhanced fear responses, anxiety, and cognitive impairment, induced by both the TDS procedure in rats and IFS in mice. nih.govresearchgate.netnih.gov In IFS-exposed mice, this compound ameliorated the contextual fear response and reversed decreased percentages of open-arm entries and open-arm duration in the elevated plus maze test. researchgate.net In TDS rats, repeated administration of this compound significantly ameliorated the decrease in both the recognition index in the novel object recognition test and the percentage of spontaneous alternations in the Y-maze test. nih.govresearchgate.net These anti-PTSD effects might be partially mediated by ameliorating structural neuroplasticity through increased expression of BDNF and the formation of synaptic proteins in the PFC. nih.govresearchgate.netnih.gov

Data Tables

Table 1: Effects of this compound on Synaptic Proteins and BDNF in the Prefrontal Cortex of IFS-Exposed Mice nih.gov

| Protein | Vehicle-Treated Shocked Mice (Relative Expression) | This compound (1.25 mg/kg) (Relative Expression) | This compound (2.5 mg/kg) (Relative Expression) |

| Synapsin-1 | Decreased | Reversal (p < 0.001) | Reversal (p < 0.05) |

| GluA1 | Decreased | Reversal (p < 0.05) | Reversal (p < 0.05) |

| BDNF | Decreased | Reversal (p < 0.01) | Reversal (p < 0.001) |

Note: Data is based on Western blotting results comparing protein expression levels.

Table 2: Onset Time of Antidepressant Effects of this compound and Fluoxetine in CUS-Exposed Monkeys x-mol.netnih.gov

| Treatment | Onset Time for Significant Antidepressant Effect |

| This compound | 9 days |

| Fluoxetine | 17 days |

Note: Onset time is defined by the point at which significant reversal of depression-like behaviors was observed.

Pharmacokinetic and Pharmacodynamic Pk/pd Relationships

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Investigations into the ADME profile of YL-0919 are ongoing, with available data primarily derived from preclinical animal studies and initial human pharmacokinetic evaluations. Oral administration has been the primary route in preclinical efficacy studies plos.orgfrontiersin.orgnih.govmdpi.complos.org, suggesting absorption via the gastrointestinal tract. A sensitive method for the quantitative analysis of this compound in human plasma using ultra HPLC–MS/MS has been developed and validated, which has been successfully applied to investigate the pharmacokinetic profiles in Chinese healthy subjects larvol.comtandfonline.comnih.gov. This indicates that this compound is absorbed and detectable in systemic circulation in humans.

While specific details regarding the metabolic pathways and excretion routes of this compound are not extensively detailed in the provided information, its effects observed in the central nervous system imply distribution to the brain.

Brain Tissue Penetration and Levels

The pharmacological effects of this compound, particularly its impact on behavior and neuroplasticity, strongly suggest its ability to penetrate the blood-brain barrier and reach relevant brain regions. Studies have shown that this compound treatment affects synaptic protein expression and enhances neuroplasticity in areas such as the hippocampus and medial prefrontal cortex (mPFC) in rodents nih.govnih.govresearchgate.netfrontiersin.orgnih.govdntb.gov.uafrontiersin.org. Furthermore, research into the neuroprotective effects of this compound after traumatic brain injury in mice indicated that it could reverse blood-brain barrier disruption and decrease neuronal mortality, providing further evidence of its presence and activity within the brain nih.govsjzsyj.com.cn. Although the studies confirm brain penetration and effects, specific quantitative data on this compound concentration levels within brain tissue following administration are not available in the provided search results.

Dose-Response Relationships in Preclinical Models

Preclinical studies have explored the dose-response relationships of this compound across various behavioral models indicative of antidepressant and attention-enhancing effects. In rodent models of behavioral despair, such as the Tail Suspension Test (TST) and Forced Swimming Test (FST), this compound demonstrated significant reductions in immobility time with U-shaped dose-response curves at oral doses of 1.25, 2.5, and 5 mg/kg plos.org. These doses were notably lower than those of conventional antidepressants like fluoxetine (B1211875) or desipramine (B1205290) required to achieve similar effects plos.org.

Studies investigating the effects of this compound on chronic unpredictable stress (CUS) models in rats have shown that an intragastric dose of 2.5 mg/kg led to a fast improvement in Sucrose (B13894) Preference Test (SPT) scores frontiersin.orgnih.govfrontiersin.org. Attention-enhancing effects in rats, measured by the five-choice serial reaction time task (5-CSRTT), were significantly improved by intragastric administration of this compound at doses of 2.5 and 5 mg/kg mdpi.comdntb.gov.ua. In studies using cynomolgus monkeys subjected to CUS, antidepressant effects were observed with an intragastric dose of 1.2 mg/kg nih.govx-mol.net. Furthermore, this compound at doses of 1.25 and 2.5 mg/kg showed positive effects on cognitive function in mouse models of PTSD frontiersin.org. Neuroprotective benefits after traumatic brain injury were also noted nih.govsjzsyj.com.cn.

The observed dose-response relationships in these preclinical models are summarized in the table below:

| Preclinical Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Citation |

| Tail Suspension Test (TST) | Mice | Oral (p.o.) | 1.25, 2.5, 5 | Reduced immobility time (U-shaped curve) | plos.org |

| Forced Swimming Test (FST) | Mice | Oral (p.o.) | 1.25, 2.5, 5 | Reduced immobility time (U-shaped curve) | plos.org |

| Forced Swimming Test (FST) | Rats | Oral (p.o.) | 1.25, 2.5, 5 | Reduced immobility time (U-shaped curve) | plos.org |

| Sucrose Preference Test (SPT) | Rats | Intragastric (i.g.) | 2.5 | Improved SPT scores | frontiersin.orgnih.govfrontiersin.org |

| Five-Choice Serial Reaction Time Task | Rats | Intragastric (i.g.) | 2.5, 5 | Improved attention | mdpi.comdntb.gov.ua |

| CUS Model | Monkeys | Intragastric (i.g.) | 1.2 | Reversal of depression-like behaviors | nih.govx-mol.net |

| PTSD Cognitive Impairment | Mice | Repeated Treatment | 1.25, 2.5 | Improved cognitive function | frontiersin.org |

| Traumatic Brain Injury | Mice | Not specified | Not specified | Improved motor/spatial cognition, neuroprotection | nih.govsjzsyj.com.cn |

Notably, this compound at doses of 0.625-5.0 mg/kg orally did not significantly affect locomotor activity in the open field test in mice and rats, suggesting its effects on behavioral despair are not due to general changes in activity levels plos.org.

Onset and Duration of Pharmacological Effects

A key characteristic highlighted in the research on this compound is its faster onset of antidepressant-like effects compared to conventional SSRIs like fluoxetine. In chronic unpredictable stress (CUS) rodent models, this compound produced rapid antidepressant effects within 3-7 days of treatment researchgate.netnih.govresearchgate.net. Specifically, fast improvement in SPT scores in rats was observed from the third day of administration onward frontiersin.org. This rapid onset was also evident in cynomolgus monkeys subjected to CUS, where significant antidepressant effects were noted after 9 days of once-daily treatment, contrasting with fluoxetine which took 17 days to show similar effects nih.govx-mol.netresearchgate.net.

The attention-enhancing effects of this compound in rats were also found to have a relatively fast onset, becoming significant after 6 days of intragastric administration mdpi.comdntb.gov.ua. In the context of traumatic brain injury, this compound demonstrated marked improvements in motor function and spatial cognition as early as day 3 post-injury nih.govsjzsyj.com.cn.

Furthermore, chronic treatment with this compound has been shown to produce sustained antidepressant-like effects in behavioral tests frontiersin.org. The compound's ability to enhance hippocampal neuroplasticity in rats was observed within 7 days, a faster timeframe compared to the 21 days required for fluoxetine to produce similar effects researchgate.netresearchgate.net.

The faster onset of action observed with this compound in preclinical models suggests a potentially significant clinical advantage compared to existing antidepressants, which often require several weeks to achieve therapeutic efficacy.

Onset of Effect in Preclinical Models:

| Preclinical Model | Species | Treatment Duration for Onset | Comparison to Fluoxetine | Citation |

| Antidepressant-like effects (CUS model) | Rodents | 3-7 days | Faster onset | researchgate.netnih.govresearchgate.net |

| Improved SPT scores (CUS model) | Rats | From day 3 onward | Faster onset | frontiersin.org |

| Antidepressant effects (CUS model) | Monkeys | 9 days | Faster onset (vs. 17 days) | nih.govx-mol.netresearchgate.net |

| Attention-enhancing effects | Rats | 6 days | Not specified | mdpi.comdntb.gov.ua |

| Improved function after Traumatic Brain Injury | Mice | Day 3 post-injury | Not specified | nih.govsjzsyj.com.cn |

| Enhanced hippocampal neuroplasticity (CUS model) | Rats | 7 days | Faster (vs. 21 days) | researchgate.netresearchgate.net |

Potential Therapeutic Applications and Clinical Translation

Major Depressive Disorder (MDD)

YL-0919 is under development as a potential treatment for Major Depressive Disorder. wikipedia.org Studies in animal models have indicated significant antidepressant-like effects. plos.orgnih.gov

Fast-Onset Antidepressant Effects

A notable characteristic observed in preclinical studies is the rapid onset of antidepressant-like effects with this compound. Research in rodents and rhesus macaques suggested effects within 3-9 days of administration, which is considered faster than traditional antidepressants like fluoxetine (B1211875). researchgate.netresearchgate.netresearchgate.net This faster onset may be mediated, in part, by the activation of sigma-1 receptors and their role in regulating neuronal excitability and synaptic plasticity in brain regions such as the medial prefrontal cortex (mPFC) and hippocampus. nih.govresearchgate.netnih.govx-mol.net Studies have shown this compound can enhance the excitability of mPFC neurons through a disinhibition mechanism involving 5-HT1A receptor-mediated inhibition of GABAergic interneurons. nih.gov Additionally, the involvement of astrocytes and microglia in the rapid antidepressant effects of this compound has been explored, with findings suggesting these glial cells contribute to the compound's ability to enhance synaptic plasticity and increase levels of brain-derived neurotrophic factor (BDNF). nih.govbohrium.comunibocconi.itresearchgate.net

Post-Traumatic Stress Disorder (PTSD)

Preclinical studies have investigated the potential anti-PTSD effects of this compound. Research in animal models of PTSD demonstrated that chronic treatment with this compound suppressed contextual fear, reduced enhanced anxiety, and ameliorated cognitive dysfunction. nih.govresearchgate.netresearchgate.net These effects were associated with improvements in structural neuroplasticity, including increased expression of BDNF and synaptic proteins like synapsin1 and GluA1, as well as increased dendritic complexity and spine density in the prefrontal cortex. nih.govresearchgate.net

Attention Deficit

This compound has shown potential in ameliorating attention deficits in preclinical models. Studies using the five-choice serial reaction time task (5-CSRTT) in rats demonstrated that this compound significantly improved attention in both physiological and stress-induced attention deficit states. mdpi.comresearchgate.netresearchgate.netdntb.gov.uanih.govdoaj.org The mechanism appears to involve increasing the expression of BDNF, PSD95, and synapsin1, and improving dendritic complexity and spine density in the medial prefrontal cortex, suggesting sigma-1 receptor activation as a potential therapeutic target for attention deficit. mdpi.comresearchgate.netdntb.gov.uanih.govdoaj.org

Traumatic Brain Injury (TBI)

Research suggests that this compound may have neuroprotective effects following Traumatic Brain Injury. Studies in mice models of TBI indicated that this compound improved deficits in motor function and spatial cognition. patsnap.comresearchgate.netnih.gov The observed benefits were linked to the compound's ability to decrease neuronal mortality, reverse blood-brain barrier disruption and brain edema, and combat oxidative stress. patsnap.comresearchgate.netnih.gov The activation of the sigma-1 receptor appears to play a role in these neuroprotective effects, potentially through antioxidation and the stimulation of the BDNF-mTOR signaling pathway. researchgate.netresearchgate.netlarvol.com

Neurodegenerative Disorders (e.g., Multiple Sclerosis, Parkinson's Disease, Stroke)

While specific research on this compound in Multiple Sclerosis, Parkinson's Disease, and Stroke is limited in the provided results, its mechanism of action as a sigma-1 receptor agonist and its observed neuroprotective effects in TBI suggest potential relevance to neurodegenerative conditions. Sigma-1 receptor agonists are being explored for their neuroprotective properties in various neurological disorders, including these conditions. researchgate.netontosight.ai The ability of this compound to modulate endocannabinoid signaling by inhibiting monoacylglycerol lipase (B570770) (MAGL) has also been proposed to offer neuroprotective benefits in conditions such as multiple sclerosis, Parkinson's disease, and stroke by activating cannabinoid receptors involved in regulating physiological processes. ontosight.ai Further research is needed to specifically evaluate the therapeutic potential of this compound in these neurodegenerative disorders.

Data Tables

Based on the provided search results, the following table summarizes some key preclinical findings related to this compound's effects in animal models:

| Condition | Animal Model | Key Findings | Relevant Mechanism(s) | Source(s) |

| Major Depressive Disorder | Rodents (mice, rats), Rhesus macaques | Rapid onset antidepressant-like effects (within 3-9 days). Reversed depressive-like behaviors in chronic stress models. | Sigma-1 receptor agonism, 5-HT reuptake inhibition, 5-HT1A partial agonism, 5-HT6 full agonism, BDNF-mTOR pathway activation, enhanced neuroplasticity, astrocyte and microglia modulation. | wikipedia.orgresearchgate.netnih.govplos.orgresearchgate.netnih.govnih.govresearchgate.netnih.govx-mol.netbohrium.comunibocconi.itresearchgate.netfrontiersin.org |

| Post-Traumatic Stress Disorder | Mice, Rats | Suppressed contextual fear, reduced anxiety, ameliorated cognitive dysfunction. | Increased BDNF and synaptic protein expression (synapsin1, GluA1), improved dendritic complexity and spine density in PFC. | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Attention Deficit | SD Rats (physiological and CORT-exposed) | Improved attention. | Increased BDNF, PSD95, and synapsin1 expression, improved dendritic complexity and spine density in mPFC, Sigma-1 receptor activation. | mdpi.comresearchgate.netresearchgate.netdntb.gov.uanih.govdoaj.orgdntb.gov.ua |

| Traumatic Brain Injury | Mice | Improved motor function and spatial cognition deficits, decreased neuronal mortality, reversed blood-brain barrier disruption and brain edema, combatted oxidative stress. | Sigma-1 receptor activation, antioxidation, BDNF-mTOR signaling pathway stimulation. | researchgate.netpatsnap.comresearchgate.netnih.govlarvol.com |

Pain Management

The potential of this compound in pain management is suggested through its interaction with the endocannabinoid system. This compound is described as a potent inhibitor of monoacylglycerol lipase (MAGL) ontosight.ai. MAGL is an enzyme crucial for the degradation of 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid ontosight.ai. By inhibiting MAGL, this compound is thought to increase the levels of 2-AG, subsequently activating cannabinoid receptors which are involved in regulating pain perception ontosight.ai. This mechanism suggests that this compound could offer a novel approach to managing chronic pain ontosight.ai. While the link between this compound and pain management is posited through this mechanism, detailed research findings specifically evaluating this compound in pain models were not extensively available in the consulted literature. The relationship between pain and mood is recognized, and compounds with antidepressant properties, such as tricyclic antidepressants, have been utilized in chronic pain management, sometimes exhibiting analgesic effects independent of their impact on mood clinmedjournals.org.

Cancer Therapy (Preclinical Exploration)

Preclinical exploration into the potential of this compound in cancer therapy is an area of interest, primarily linked to its suggested interaction with the endocannabinoid system ontosight.ai. Research has indicated that targeting this system could be a valuable strategy in cancer treatment, with the potential for compounds like this compound to inhibit tumor growth and metastasis ontosight.ai. However, detailed preclinical studies specifically investigating the effects of this compound on various cancer models were not prominently featured in the available search results. The concept of targeting specific pathways, such as the endocannabinoid system, represents an avenue in cancer research frontiersin.org, but specific research findings demonstrating this compound's efficacy or mechanisms in cancer contexts at a detailed preclinical level were limited in the provided information.

Clinical Trial Phases and Progress

As of the information available, this compound (Hypidone Hydrochloride) is primarily undergoing clinical investigation for Major Depressive Disorder. Multiple sources indicate that the compound is in Phase II clinical trials for this indication mdpi.comnih.govwikipedia.orgnih.govresearchgate.netnih.govfrontiersin.org. Clinical trial records associated with Hypidone Hydrochloride for Major Depressive Disorder include completed Phase 1/2 and Phase 2 studies patsnap.com. There is no information available in the consulted literature regarding clinical trials for this compound specifically for pain management or cancer therapy.

Advanced Research Directions and Methodologies

Biomarker Discovery and Patient Stratification

Biomarker discovery is critical for identifying individuals most likely to benefit from YL-0919 therapy and for understanding treatment response. This involves identifying measurable biological indicators that can predict treatment outcomes or help classify patient subgroups.

Predictive Biomarkers for Treatment Response

Identifying predictive biomarkers for this compound treatment response would allow for more personalized medicine approaches. Research into biomarkers for antidepressant response in general has explored various candidates, including those related to inflammatory, neurotrophic, metabolic, neurotransmitter, and neuroendocrine systems. dovepress.com Given this compound's influence on the serotonergic system, BDNF levels, mTOR signaling, and synaptic plasticity, these areas are potential sources for predictive biomarkers. researchgate.netfrontiersin.orgbohrium.commdpi.com

Studies have shown that this compound increases BDNF expression and affects synaptic proteins like synapsin I and PSD95. frontiersin.orgmdpi.com Baseline levels of these markers or their changes early in treatment could potentially predict later response to this compound. Additionally, research on the role of astrocytes and microglia in this compound's effects suggests that markers related to glial function or neuroinflammation could also serve as predictive biomarkers. frontiersin.orgresearchgate.netbohrium.comfrontiersin.orgfrontiersin.orgresearchgate.net

Diagnostic Biomarkers for Patient Subgroup Identification

Diagnostic biomarkers help in identifying specific patient subgroups who might share common underlying biological characteristics or be more likely to respond to a particular treatment. While this compound is being investigated for major depressive disorder, identifying biomarkers that distinguish depression subtypes or identify patients with specific neurobiological profiles could refine its clinical application. Research on diagnostic biomarkers for depression has explored various measures, including those from blood, neuroimaging, and genetic analyses. dovepress.comresearchgate.net Given this compound's mechanism, biomarkers related to serotonin (B10506) transporter function, 5-HT1A receptor sensitivity, 5-HT6 receptor activity, or the functional status of the mPFC and hippocampus could potentially identify patient subgroups. nih.govplos.orgnih.govpsychiatryinvestigation.org Further research is needed to explore specific diagnostic biomarkers relevant to this compound's target profile.

Advanced Neuroimaging and Electrophysiological Techniques

Advanced neuroimaging and electrophysiological techniques are instrumental in understanding the neural circuits and activity patterns influenced by this compound. Studies using electrophysiological recordings in mice have shown that this compound enhances the excitability of the medial prefrontal cortex (mPFC) neurons, potentially through a disinhibition mechanism involving 5-HT1A receptor-mediated inhibition of GABAergic interneurons. nih.govnih.govresearchgate.net This suggests that electrophysiological measures, such as spontaneous discharge rates and the frequency of excitatory and inhibitory postsynaptic currents, can serve as indicators of this compound's effects on neuronal activity. nih.gov

Neuroimaging techniques, such as fMRI or PET, could provide insights into how this compound modulates activity and connectivity in brain regions involved in mood regulation, such as the mPFC, hippocampus, and amygdala. psychiatryinvestigation.orgx-mol.net While the provided search results primarily highlight electrophysiological findings in animal models, future research could extend these investigations using advanced neuroimaging in both preclinical and clinical settings to map the broader neural impact of this compound and correlate these findings with behavioral and clinical outcomes.

Detailed electrophysiological findings include:

| Electrophysiological Measure | Effect of this compound (Chronic Administration) | Brain Region | Reference |

| Spontaneous discharges of neurons | Significantly increased | mPFC | nih.gov |

| Frequency of sEPSCs | Significantly increased | mPFC | nih.gov |

| Frequency of sIPSCs | Significantly decreased | mPFC | nih.gov |

| Single-spike firing rates of pyramidal cells | Significantly increased | mPFC | researchgate.net |

Note: sEPSCs = spontaneous excitatory postsynaptic currents; sIPSCs = spontaneous inhibitory postsynaptic currents; mPFC = medial prefrontal cortex.

Genetic and Epigenetic Studies in Response to this compound

Genetic and epigenetic studies are crucial for understanding individual variability in response to this compound and identifying underlying molecular mechanisms. Genetic variations in genes encoding serotonin transporters, serotonin receptors (including 5-HT1A and 5-HT6), or components of downstream signaling pathways (like BDNF or mTOR) could potentially influence this compound's efficacy. dovepress.comdntb.gov.ua

Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence and have been implicated in the pathophysiology of depression and the response to antidepressant treatment. nih.govahajournals.orgcolumbia.edulih.lu Research suggests that epigenetic mechanisms can be influenced by environmental factors and may contribute to long-lasting changes in gene expression relevant to neurobehavioral outcomes. nih.govahajournals.org

Studies have begun to explore the epigenetic landscape in the context of stress and antidepressant action. lih.luacdbio.comfrontiersin.org While specific epigenetic studies directly investigating this compound were not extensively detailed in the search results, the finding that this compound can reverse changes in gene expression profiles in astrocytes induced by stress suggests an epigenetic component to its action. frontiersin.orgfrontiersin.org Future research could employ techniques like epigenome-wide association studies (EWAS) or targeted bisulfite sequencing to identify epigenetic markers that correlate with response to this compound or are altered by its administration. Understanding the interplay between genetic background, epigenetic state, and this compound's effects could lead to the identification of genetic or epigenetic biomarkers predicting treatment response or providing insights into novel therapeutic targets.

Computational and In Silico Modeling for Drug Discovery and Optimization

Computational and in silico modeling techniques play a significant role in the research and development of drug candidates like this compound. These methods allow for the simulation and prediction of molecular interactions, aiding in the understanding of drug mechanisms and the optimization of chemical structures.

Molecular docking is a frequently employed in silico technique in the study of this compound. This method is used to predict the preferred orientation of this compound when bound to a specific receptor, such as the sigma-1 receptor (σ-1R) or the serotonin 1A receptor (5-HT1A). By simulating the binding process, researchers can gain insights into the potential binding sites and the strength of the interaction, often represented by docking scores or binding energies. Studies have utilized molecular docking to demonstrate this compound's selective sigma-1 receptor agonist profile. nih.gov Molecular docking simulations have also been used to investigate the interaction between the 5-HT1A receptor and its ligands, including this compound. semanticscholar.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that can be applied to this compound and related compounds. QSAR models aim to establish a correlation between the chemical structure of a set of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their structure, guiding the design of novel analogs with potentially improved properties. While specific detailed QSAR data for this compound itself were not extensively found in the search results, QSAR modeling has been applied to related classes of compounds, such as arylpiperazines, which are relevant to the structural features of this compound as a 5-HT1A receptor ligand. researchgate.net

Other in silico methods, such as molecular dynamics simulations and free energy calculations, can provide more detailed information about the dynamic behavior of this compound in complex with its targets and the thermodynamics of the binding process. These methods can offer a deeper understanding of the stability of the drug-receptor complex and the conformational changes involved in binding. Research indicates that molecular dynamics simulations and free energy calculations are utilized in neuropharmacology research, which is relevant to understanding the action of this compound. frontiersin.org

Computational modeling complements experimental studies by providing a theoretical framework for interpreting results and guiding future research directions. For instance, molecular docking results can support findings from radioligand receptor binding assays and receptor functional experiments. nih.gov By integrating computational predictions with in vitro and in vivo data, researchers can build a more comprehensive picture of how this compound interacts with its biological targets and mediates its pharmacological effects.

Q & A

Q. What is the primary pharmacological mechanism underlying YL-0919's antidepressant-like effects?

this compound functions as a dual-target agent, combining selective serotonin reuptake inhibition (SSRI) and 5-HT1A receptor agonism. Radioligand binding assays confirm its high affinity for SERT (Ki = 0.726 nM) and 5-HT1A receptors (Ki = 0.196 nM), comparable to fluoxetine and 8-OH-DPAT, respectively . Behavioral tests (e.g., forced swimming test, tail suspension test) demonstrate that its antidepressant effects are fully blocked by the 5-HT1A antagonist WAY-100635, confirming receptor specificity . Additionally, this compound elevates synaptic 5-HT levels more potently than fluoxetine in microdialysis studies, suggesting enhanced serotonergic modulation .

Q. How does this compound compare to classical SSRIs like fluoxetine in preclinical models?

this compound exhibits faster onset and greater efficacy in chronic unpredictable stress (CUS) models. For example, in rats subjected to 4-week stress, this compound (1.25–5 mg/kg) reversed locomotor deficits and reduced feeding latency in the novelty-suppressed feeding test, with effects comparable to fluoxetine (10 mg/kg) but at lower doses . Unlike fluoxetine, this compound enhances hippocampal long-term potentiation (LTP) within 7 days, indicating rapid synaptic plasticity modulation .

Q. What behavioral models validate this compound's neuroprotective effects in traumatic brain injury (TBI)?

In murine TBI models, this compound (2.5 mg/kg) improves motor coordination (balance beam test), spatial cognition (Morris water maze), and reduces neuronal apoptosis. It also mitigates oxidative stress by lowering ROS and MDA levels while increasing GSH and phosphorylated Nrf2 . These effects are partially reversed by the Sigma-1 antagonist BD-1047, implicating receptor-dependent pathways .

Advanced Research Questions

Q. How does this compound's dual modulation of 5-HT1A and Sigma-1 receptors resolve contradictions in its mechanism of action?

While 5-HT1A agonism drives acute antidepressant effects (blocked by WAY-100635) , Sigma-1 receptor activation underpins its neuroprotective and antioxidant roles in TBI and chronic stress. For instance, Sigma-1 agonism enhances Nrf2 nuclear translocation and BDNF-mTOR signaling, which fluoxetine lacks . Discrepancies arise from model-specific contexts: 5-HT1A dominates in depression models, whereas Sigma-1 is critical in neurotrauma .

Q. What experimental methods clarify this compound's impact on synaptic plasticity and neuroinflammation?

- Electrophysiology : In vivo recordings show this compound increases medial prefrontal cortex (mPFC) excitability via disinhibition of GABAergic interneurons, promoting rapid antidepressant effects .

- Histochemistry : Sholl analysis and Iba1 staining reveal this compound suppresses microglial activation post-TBI, reducing pro-inflammatory cytokines (TNF-α, IL-1β) .

- Molecular assays : Western blotting demonstrates this compound upregulates synapsin-1 and PSD-95 via BDNF-mTOR, restoring dendritic complexity in stress models .

Q. How do in vitro and in vivo studies reconcile this compound's dose-dependent effects?

In vitro, this compound (0–20 μM) does not alter astrocyte viability but rescues oxidative stress in HT22 cells via Sigma-1-mediated ROS reduction . In vivo, low oral doses (1.25–2.5 mg/kg) achieve micromolar brain concentrations, sufficient for receptor saturation without motor side effects . Discrepancies in effective doses across models (e.g., 2.5 mg/kg in TBI vs. 5 mg/kg in CUS) reflect blood-brain barrier permeability variations .

Q. What methodological challenges arise in studying this compound's rapid-onset effects?

- Temporal resolution : Fiber photometry captures this compound-induced Ca²⁺ surges in dorsal raphe nuclei (DRN) within 30 minutes, correlating with acute antidepressant behavior .

- Pharmacokinetics : LC-MS/MS quantifies brain this compound levels, showing peak concentrations at 1 hour post-administration, aligning with rapid behavioral improvements .

- Controlled antagonism : Co-administration of BD-1047 or WAY-100635 in crossover designs isolates receptor-specific contributions .

Data Interpretation and Contradictions

Q. Why do some studies report Sigma-1 receptor dominance while others emphasize 5-HT1A in this compound's effects?

Context-dependent receptor engagement explains this. In depression models, 5-HT1A agonism is primary, whereas Sigma-1 drives neuroprotection in TBI via Nrf2/BDNF . Contradictions emerge from divergent endpoints: 5-HT1A modulates acute behavior, while Sigma-1 regulates chronic oxidative and synaptic pathways .

Q. How should researchers address conflicting data on this compound's locomotor effects?

While open-field tests confirm no hyperactivity at therapeutic doses , higher doses (5 mg/kg) in TBI models transiently reduce motor learning (rotarod test). This suggests dose- and model-specific outcomes, necessitating rigorous within-study controls .

Methodological Recommendations

- For receptor specificity : Combine radioligand binding (e.g., [³H]-8-OH-DPAT for 5-HT1A) with CRISPR/Cas9 knockout models to validate target engagement .

- For oxidative stress : Use DHE staining and ELISA for ROS/GSH quantification in parallel with Nrf2 nuclear translocation assays .

- For behavioral assays : Standardize TBI severity (e.g., controlled cortical impact) and depression models (e.g., CUS duration) to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.